![molecular formula C16H12Cl2N2S3 B4795401 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4795401.png)
2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole
Overview
Description
2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an antitumor agent, with studies reporting its ability to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, this compound has been studied for its potential as an anti-inflammatory and analgesic agent, with studies reporting its ability to reduce inflammation and pain in animal models.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease, 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In Alzheimer's disease, 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In animal models, this compound has been shown to reduce inflammation and pain, which could have potential applications in the treatment of various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer in experiments. However, one limitation is that the compound is not very stable and can degrade over time, which could affect the reproducibility of results. Additionally, the compound's mechanism of action is not fully understood, which could make it challenging to interpret results and design experiments.
Future Directions
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole. One direction is to further investigate the compound's mechanism of action and identify its molecular targets. This could provide insights into the compound's potential applications and help design more effective derivatives. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in vivo, which could provide information on its absorption, distribution, metabolism, and excretion, as well as its efficacy and safety. Finally, there is a need to explore the compound's potential applications in other fields of research, such as neuroscience and immunology, where it could have promising applications.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVWRPAXZXCVPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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